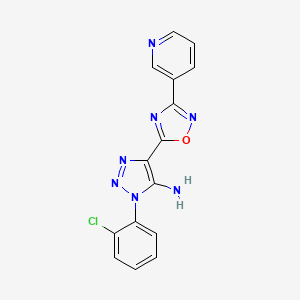
3-(2-Chlorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as CPOT and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of CPOT is not yet fully understood. However, it has been suggested that it may act by binding to specific sites on enzymes or receptors, thereby inhibiting their activity.
Biochemical and Physiological Effects:
CPOT has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. Additionally, CPOT has been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
CPOT has several advantages for use in lab experiments. It is relatively easy to synthesize and can be modified to produce derivatives with different properties. Additionally, it has been shown to exhibit inhibitory activity against a range of enzymes and receptors, making it a versatile tool for studying biological processes.
However, there are also some limitations to the use of CPOT in lab experiments. Its exact mechanism of action is not yet fully understood, and it may exhibit off-target effects that could complicate experimental results.
Future Directions
There are several potential future directions for research on CPOT. One area of interest is the development of CPOT derivatives with improved properties, such as increased potency or selectivity for specific enzymes or receptors. Additionally, CPOT could be used as a tool to study the role of specific enzymes or receptors in various biological processes. Finally, further research is needed to fully understand the mechanism of action of CPOT and its potential applications in drug development.
Synthesis Methods
The synthesis of CPOT can be achieved through several methods, including the use of a copper-catalyzed azide-alkyne cycloaddition reaction. This method involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form a triazole ring. The resulting compound can then be further modified to produce CPOT.
Scientific Research Applications
CPOT has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN7O/c16-10-5-1-2-6-11(10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-4-3-7-18-8-9/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPMKZGCVTYTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

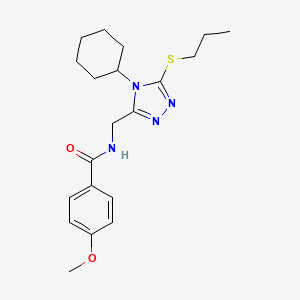
![N-cyclohexyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2775533.png)
![N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2775534.png)
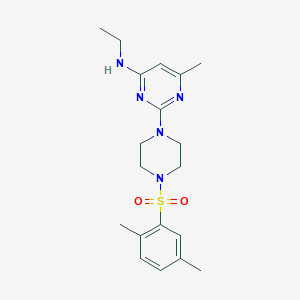
![N~4~-(4-ethylbenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2775537.png)
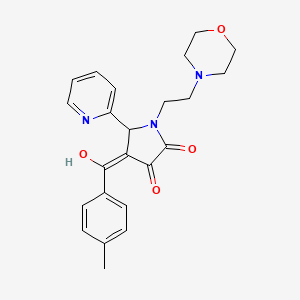
![N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2775540.png)



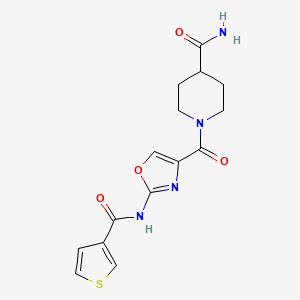
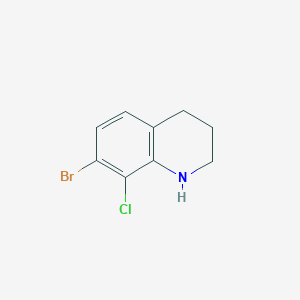
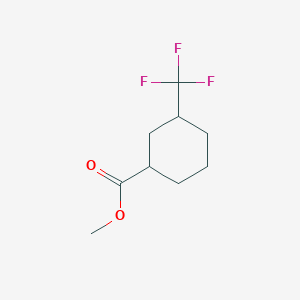
![7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2775553.png)